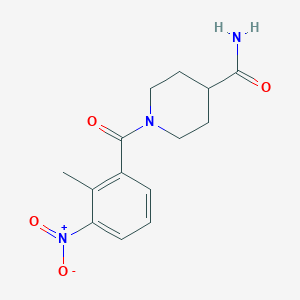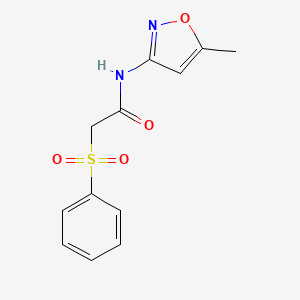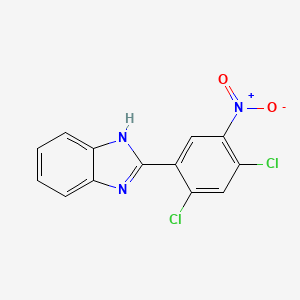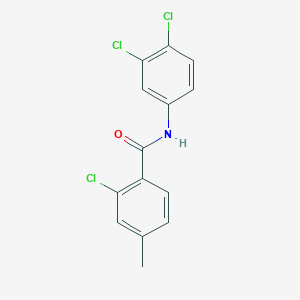
1-(2-methyl-3-nitrobenzoyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to "1-(2-methyl-3-nitrobenzoyl)-4-piperidinecarboxamide" often involves the formation of proton-transfer compounds with nitro-substituted benzoic acids. For instance, hydrogen bonding in proton-transfer compounds of isonipecotamide with nitro-substituted benzoic acids has been extensively studied, demonstrating the formation of hydrogen-bonded structures that vary in dimensionality based on the specific nitrobenzoate involved (Smith & Wermuth, 2010). These studies underline the significance of molecular assembly and hydrogen bonding in the synthesis of such compounds.
Molecular Structure Analysis
The molecular structure of compounds similar to "this compound" reveals a complex interplay of hydrogen bonding and molecular assembly. For example, the crystal structure analysis of related compounds has shown a variety of hydrogen-bonded motifs, including cyclic amide-amide homodimers and piperidinium-carboxylate associations, highlighting the role of hydrogen bonding in the molecular structure (Gholivand et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving "this compound" and related compounds can exhibit a variety of behaviors depending on the functional groups involved. Studies have highlighted the reactivity of nitrobenzoyl derivatives with amines, demonstrating the formation of diverse products through nucleophilic addition reactions (Shiina et al., 2008). These reactions are crucial for understanding the chemical properties of such compounds.
Physical Properties Analysis
The physical properties of "this compound" and related molecules, such as solubility, melting point, and crystal structure, are influenced by their molecular assembly and hydrogen bonding patterns. The detailed crystallographic analysis provides insights into the packing, hydrogen bonding, and overall solid-state structure of these compounds, which in turn affects their physical properties (Walczak et al., 2008).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of "this compound" are closely related to its structural features such as the presence of nitro groups and the piperidinecarboxamide moiety. Studies on the desulfurization of nitro-substituted compounds and their reactions with various nucleophiles offer insights into the chemical behavior and potential reactivity pathways of these compounds (Argilagos et al., 1998).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2-methyl-3-nitrobenzoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-9-11(3-2-4-12(9)17(20)21)14(19)16-7-5-10(6-8-16)13(15)18/h2-4,10H,5-8H2,1H3,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STMWPZJGNHPBNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CCC(CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3,4-dichlorophenyl)-N'-{[(2,3-dimethylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5731589.png)
![2-[2-(2,4-dichlorophenyl)vinyl]-3-methylnaphthoquinone](/img/structure/B5731591.png)
![{5-bromo-2-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5731595.png)


![N-{3-[(4-iodophenoxy)methyl]-4-methoxybenzylidene}-3,5-dimethyl-4H-1,2,4-triazol-4-amine](/img/structure/B5731605.png)

![methyl 5-[(2-methoxy-4-propylphenoxy)methyl]-2-furoate](/img/structure/B5731616.png)

![5-bromo-N-[3-(4-methyl-1-piperidinyl)propyl]-2-thiophenesulfonamide](/img/structure/B5731646.png)
![N'-[1-(4-chlorophenyl)ethylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5731657.png)

